disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Catalog No.
S571494
CAS No.
15139-76-1
M.F
C22H16N4Na2O9S2
M. Wt
590.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonat...

CAS Number

15139-76-1

Product Name

disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

IUPAC Name

disodium;4-[[3-ethoxycarbonyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate

Molecular Formula

C22H16N4Na2O9S2

Molecular Weight

590.5 g/mol

InChI

InChI=1S/C22H18N4O9S2.2Na/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17;;/h3-12,19H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

BLQVZCMYWIKAGV-UHFFFAOYSA-L

SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

Synonyms

orange B

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+]

The exact mass of the compound disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex heterocyclic organic compound characterized by its unique chemical structure and properties. Its molecular formula is C22H16N4Na2O9S2, and it has a molecular weight of approximately 540.49 g/mol. This compound features a pyrazole ring, which is substituted with both sulfonate groups and an azo group, contributing to its distinctive reactivity and solubility in water .

Due to the presence of functional groups such as the carboxylate and sulfonate. Key reactions include:

  • Azo Coupling: The azo group can undergo further coupling reactions with other aromatic amines, leading to the formation of new azo compounds.
  • Acid-Base Reactions: The carboxylate group allows for acid-base interactions, making it useful in buffering applications.
  • Reduction Reactions: The ketone functionality may be susceptible to reduction under specific conditions, potentially yielding alcohol derivatives .

Preliminary studies suggest that disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate exhibits biological activities that may include:

  • Antimicrobial Properties: Some derivatives of similar azo compounds have shown antimicrobial effects against various pathogens.
  • Antioxidant Activity: The presence of multiple aromatic rings may contribute to antioxidant properties, which can protect cells from oxidative stress .

The synthesis of disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: Starting from appropriate hydrazine derivatives and carbonyl compounds.
  • Azo Coupling Reaction: Reacting the pyrazole intermediate with diazonium salts derived from sulfonated naphthylamine.
  • Sulfonation: Introducing sulfonate groups through electrophilic aromatic substitution on the aromatic rings present in the structure.
  • Sodium Salts Formation: Converting the final product into its disodium salt form for enhanced solubility .

Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has several potential applications:

  • Dyes and Pigments: Utilized in the textile industry due to its vibrant color properties.
  • Biological Staining Agents: Employed in histology for staining tissues due to its affinity for cellular components.
  • Pharmaceuticals: Investigated for potential therapeutic uses based on its biological activity .

Several compounds share structural characteristics with disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate. Below are some similar compounds:

Compound NameStructural FeaturesUnique Properties
Disodium 2-(2-hydroxyphenyl)-benzenesulfonateAzo group, phenolic substitutionUsed as a dye and pH indicator
Disodium 2-(naphthalenesulfonic acid)Naphthalene structure with sulfonationCommonly used in dye formulations
Disodium 6-hydroxynaphthalene-2-sulfonateHydroxy and sulfonate groups on naphthaleneExhibits strong fluorescence properties

The uniqueness of disodium 3-ethyl 4,5-dihydro-5-oxo lies in its specific combination of functional groups that enhance its solubility and potential biological activity compared to others listed above .

Molecular Structure and Chemical Identity

Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate possesses a complex molecular structure featuring multiple functional groups that contribute to its chemical behavior and colorant properties. With a molecular formula of C22H19N4NaO9S2 and a molecular weight of 570.52 g/mol, this compound is characterized as a pyrazole-based azo dye. The core structure consists of a pyrazole ring with a carbonyl group at the 5-position, creating the pyrazolone system that serves as the primary chromophore. The azo linkage (-N=N-) connects this pyrazole ring to a naphthalene moiety bearing a sulfonate group, while the pyrazole nitrogen is substituted with a phenyl ring that contains another sulfonate functionality.

The compound is registered under CAS number 15139-76-1 and is recognized by various synonyms including Orange B, C.I. 19235, and C.I. Acid Orange 137. The presence of two sulfonate groups imparts excellent water solubility to the molecule, a property that is particularly advantageous for its application in food coloring. Additionally, the ethyl carboxylate group at the 3-position of the pyrazole ring contributes to the overall electronic distribution within the molecule, influencing its color properties.

Tautomerism and Isomerism

Like many azo compounds, disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate exhibits tautomerism, existing in both azo and hydrazo forms. Research on similar pyrazole azo dyes has demonstrated that the tautomeric equilibrium typically favors the hydrazone form over the azo form in polar solvents and solid state. This tautomerism significantly influences the spectral properties and reactivity of the compound.

Spectroscopic investigations of similar compounds using methods like 1H NMR and 13C NMR have supported the predominance of the hydrazo tautomer, with computational studies confirming an anti-configuration arrangement of the π-bonds. This structural feature contributes to the stability and color properties that make this compound valuable as a colorant.

UNII

RGU455OS50

Other CAS

15139-76-1

Dates

Last modified: 04-14-2024

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